Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)-
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Overview
Description
Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- is a heterocyclic compound that belongs to the class of tetrazolo-triazines. This compound is known for its high nitrogen content and thermal stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require the use of high temperatures and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology, it serves as a probe for studying enzyme interactions and cellular processes . In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects . Additionally, in the industry, it is utilized in the production of high-performance materials, such as explosives and propellants .
Mechanism of Action
The mechanism of action of tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound’s high nitrogen content and unique structure allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- include other tetrazolo-triazines and related heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides .
Uniqueness: What sets tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- apart from similar compounds is its exceptional thermal stability and high nitrogen content . These properties make it particularly suitable for applications requiring robust and stable materials, such as in the production of energetic materials and high-performance polymers .
Properties
CAS No. |
80761-72-4 |
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Molecular Formula |
C6H8N8O |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
N-methyl-7-(methylamino)tetrazolo[1,5-b][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C6H8N8O/c1-7-4-3(5(15)8-2)11-14-6(9-4)10-12-13-14/h1-2H3,(H,8,15)(H,7,9,10,13) |
InChI Key |
QDMRBPBCAFIWPC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=NN=NN2N=C1C(=O)NC |
Origin of Product |
United States |
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